2-[(3-Ethylphenyl)methyl]pyrrolidine

Lipophilicity LogP Drug-likeness

2-[(3-Ethylphenyl)methyl]pyrrolidine (CAS 1823064-63-6) is a 2-substituted pyrrolidine derivative with the molecular formula C13H19N and a molecular weight of 189.30 g/mol. The compound features a five-membered pyrrolidine ring bearing a 3-ethylbenzyl substituent at the 2-position via a methylene linker.

Molecular Formula C13H19N
Molecular Weight 189.30 g/mol
Cat. No. B13072817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Ethylphenyl)methyl]pyrrolidine
Molecular FormulaC13H19N
Molecular Weight189.30 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC=C1)CC2CCCN2
InChIInChI=1S/C13H19N/c1-2-11-5-3-6-12(9-11)10-13-7-4-8-14-13/h3,5-6,9,13-14H,2,4,7-8,10H2,1H3
InChIKeyUEESDGYFZOBQME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(3-Ethylphenyl)methyl]pyrrolidine: Physicochemical Profile and Core Structural Identity


2-[(3-Ethylphenyl)methyl]pyrrolidine (CAS 1823064-63-6) is a 2-substituted pyrrolidine derivative with the molecular formula C13H19N and a molecular weight of 189.30 g/mol [1]. The compound features a five-membered pyrrolidine ring bearing a 3-ethylbenzyl substituent at the 2-position via a methylene linker. Computed physicochemical properties include an XLogP3 of 3.1, a topological polar surface area (TPSA) of 12 Ų, one hydrogen bond donor, one hydrogen bond acceptor, and three rotatable bonds [2]. It is commercially available as a research chemical with a specified purity of 95% (typical batch purity) . This compound belongs to the broader class of 2-benzylpyrrolidines, a scaffold that has been explored in patents for analgesic, antidepressant, and CNS-modulating activities [3].

Why 2-[(3-Ethylphenyl)methyl]pyrrolidine Cannot Be Freely Substituted by In-Class Analogs


Simple substitution of 2-[(3-Ethylphenyl)methyl]pyrrolidine with the parent 2-benzylpyrrolidine or positional isomers introduces measurable differences in lipophilicity, molecular recognition, and conformational behavior. The meta-ethyl group increases computed XLogP by approximately 0.8 log units relative to the unsubstituted benzyl analog [1][2], which has direct implications for membrane partitioning, protein binding, and CNS penetration potential. Furthermore, the meta-substitution pattern orients the ethyl group differently within target binding pockets compared to the para-isomer, potentially altering pharmacodynamic profiles. Even the presence of the benzylic methylene spacer distinguishes this compound from directly attached 2-aryl pyrrolidines, affecting both conformational flexibility and basicity. These physicochemical differences mean that in-class compounds cannot be trivially interchanged without altering experimental outcomes.

Quantitative Differentiation Evidence for 2-[(3-Ethylphenyl)methyl]pyrrolidine vs. Closest Analogs


Lipophilicity Elevation vs. Unsubstituted 2-Benzylpyrrolidine

2-[(3-Ethylphenyl)methyl]pyrrolidine displays a computed XLogP3 of 3.1 [1], compared to 2.3 for the unsubstituted 2-benzylpyrrolidine [2]. This represents a ΔLogP of +0.8, indicating significantly increased lipophilicity conferred by the meta-ethyl substituent. The vendor-reported LogP of 2.54 corroborates this trend, although methodological differences between computational and chromatographic determinations account for the numerical offset.

Lipophilicity LogP Drug-likeness CNS penetration

Meta- vs. Para-Ethyl Substitution: Positional Isomerism and Its Consequences

The target compound carries the ethyl group at the meta (3-) position of the phenyl ring, whereas 2-[(4-Ethylphenyl)methyl]pyrrolidine (CAS 1017367-46-2) has para-substitution . While both isomers share identical molecular formula (C13H19N) and molecular weight (189.30 g/mol), and display similar computed XLogP (~3.1) [1], the meta-substitution produces a distinct electrostatic surface potential and steric presentation. In the broader context of 2-benzylpyrrolidine SAR, nuclear substitution patterns are known to modulate receptor binding and functional activity [2].

Positional isomerism Structure-activity relationship Molecular recognition

Methylene Spacer: Distinguishing 2-Benzylpyrrolidines from 2-Aryl Pyrrolidines

The compound contains a benzylic methylene (-CH2-) spacer connecting the 3-ethylphenyl ring to the pyrrolidine C2 position, unlike 2-(3-ethylphenyl)pyrrolidine (CAS 1270480-16-4, C12H17N, MW 175.27) which has a direct C-C bond [1]. The methylene insertion reduces through-conjugation between the aromatic ring and the pyrrolidine nitrogen, alters the pKa of the secondary amine (class-level: benzylpyrrolidines typically have pKa ~10.2, while 2-arylpyrrolidines may show reduced basicity due to inductive effects), and introduces an additional rotatable bond (3 vs. 2) [2][3].

Conformational flexibility Basicity Linker chemistry

Conformational Flexibility: Rotatable Bond Count and Implications for Binding Entropy

2-[(3-Ethylphenyl)methyl]pyrrolidine possesses 3 rotatable bonds (the benzylic C-C, the aryl-ethyl C-C, and the ethyl terminal C-C), compared to 2 rotatable bonds for 2-benzylpyrrolidine [1][2]. This increase of +1 rotatable bond, while modest, may influence binding entropy and ligand efficiency metrics. In drug discovery contexts, each additional rotatable bond can reduce binding affinity by approximately 0.5–1.0 kcal/mol in entropic cost unless the bound conformation is pre-organized [3].

Rotatable bonds Conformational entropy Ligand efficiency

Commercial Purity and Sourcing Reproducibility

The compound is offered with a specification of 95% purity by at least one commercial vendor (leyan.com, product 2103244) . In contrast, 2-benzylpyrrolidine is available from multiple vendors at purity ranges spanning 95–98% [1], and the 4-ethyl isomer (CAS 1017367-46-2) may have different purity specifications depending on the supplier. Batch-to-batch consistency for niche building blocks can vary, and the documented 95% purity establishes a baseline for procurement decisions.

Purity specification Quality control Procurement

Recommended Application Scenarios for 2-[(3-Ethylphenyl)methyl]pyrrolidine Based on Differentiated Properties


CNS-Targeted Fragment or Building Block Requiring Elevated Lipophilicity

With an XLogP3 of 3.1 — 0.8 log units higher than the parent 2-benzylpyrrolidine — 2-[(3-Ethylphenyl)methyl]pyrrolidine is better suited for CNS drug discovery programs where increased membrane permeability is desired. The meta-ethyl group enhances lipophilicity without adding excessive molecular weight (ΔMW = +28.06 g/mol relative to the parent), maintaining compliance with lead-like physicochemical filters. This property profile, combined with the class-level precedent for CNS activity in 2-benzylpyrrolidine derivatives [1], positions it as a candidate for programs targeting neurological or psychiatric indications.

Structure-Activity Relationship (SAR) Studies Exploring Meta-Substitution Effects

When investigating the impact of phenyl ring substitution on target binding, the meta-ethyl isomer provides a distinct electronic and steric profile compared to the para-ethyl variant. Medicinal chemists conducting SAR exploration around the 2-benzylpyrrolidine scaffold should procure both meta and para isomers to systematically probe the spatial requirements of the target binding pocket. The patent literature [1] establishes that nuclear substitution pattern modulates pharmacological activity in this compound class.

Synthetic Intermediate for N-Functionalized Pyrrolidine Derivatives

The secondary amine in 2-[(3-Ethylphenyl)methyl]pyrrolidine is amenable to N-alkylation, N-acylation, and N-sulfonylation, making it a versatile intermediate for generating diverse compound libraries. The benzylic methylene spacer distinguishes it from 2-aryl pyrrolidines, offering different metabolic stability profiles — a consideration for programs where N-dealkylation or benzylic oxidation may be metabolic liabilities. The documented 95% purity supports its use as a building block for parallel synthesis.

Physicochemical Probe for Membrane Partitioning or LogP-Dependent Assays

The computed XLogP3 of 3.1, combined with a TPSA of 12 Ų, places this compound in a favorable region of CNS drug-like chemical space. Researchers developing computational models for blood-brain barrier penetration or membrane partitioning may use this compound as a calibration standard or probe molecule, leveraging its intermediate lipophilicity between the more polar 2-benzylpyrrolidine (XLogP3 2.3) and more lipophilic analogs.

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